N-[2-(Diethylamino)-4-methoxypyrimidin-5-yl]pyridine-4-carboxamide

PDE4 inhibitor Binding affinity Enzyme inhibition

N-[2-(Diethylamino)-4-methoxypyrimidin-5-yl]pyridine-4-carboxamide (CAS 915962-89-9), also known by the development code NIS-62949, is a synthetic small-molecule phosphodiesterase 4 (PDE4) inhibitor belonging to the pyrimidine-4-carboxamide class. It demonstrates potent binding affinity for PDE4 with a Ki of 172 nM and exhibits functional inhibitory activity with an IC50 of 380 nM against PDE4 obtained from guinea-pig macrophage.

Molecular Formula C15H19N5O2
Molecular Weight 301.34 g/mol
CAS No. 915962-89-9
Cat. No. B12918133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Diethylamino)-4-methoxypyrimidin-5-yl]pyridine-4-carboxamide
CAS915962-89-9
Molecular FormulaC15H19N5O2
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC=C(C(=N1)OC)NC(=O)C2=CC=NC=C2
InChIInChI=1S/C15H19N5O2/c1-4-20(5-2)15-17-10-12(14(19-15)22-3)18-13(21)11-6-8-16-9-7-11/h6-10H,4-5H2,1-3H3,(H,18,21)
InChIKeyCHAFWWIFDKPQQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Diethylamino)-4-methoxypyrimidin-5-yl]pyridine-4-carboxamide (CAS 915962-89-9) Procurement Guide: Class, Targets & Baseline Profile


N-[2-(Diethylamino)-4-methoxypyrimidin-5-yl]pyridine-4-carboxamide (CAS 915962-89-9), also known by the development code NIS-62949, is a synthetic small-molecule phosphodiesterase 4 (PDE4) inhibitor belonging to the pyrimidine-4-carboxamide class [1]. It demonstrates potent binding affinity for PDE4 with a Ki of 172 nM and exhibits functional inhibitory activity with an IC50 of 380 nM against PDE4 obtained from guinea-pig macrophage [2]. The compound was developed as a next-generation PDE4 inhibitor intended to address the narrow therapeutic window of earlier agents, particularly the dose-limiting nausea and emesis associated with roflumilast and related compounds [1]. Its structural features include a 2-diethylamino-4-methoxypyrimidine core linked via an amide bond to an isonicotinamide (pyridine-4-carboxamide) moiety, providing a distinct pharmacophore relative to the catechol ether-based and benzamide-based PDE4 inhibitors that preceded it [1][2].

Why N-[2-(Diethylamino)-4-methoxypyrimidin-5-yl]pyridine-4-carboxamide Cannot Be Simply Replaced by Other PDE4 Inhibitors in Procurement Specifications


Compounds within the PDE4 inhibitor class exhibit profound divergence in their therapeutic index—defined as the ratio of anti-inflammatory efficacy to emetic liability—making generic substitution scientifically untenable for procurement decisions. While many PDE4 inhibitors share a common enzymatic target, they differ markedly in their binding kinetics to the high-affinity rolipram-binding site (HARBS) versus the catalytic site, their subtype selectivity across PDE4A/B/C/D isoforms, and their tissue distribution profiles [1]. Roflumilast, for instance, demonstrates potent PDE4 inhibition but carries significant dose-limiting gastrointestinal adverse effects, including nausea, diarrhea, and weight loss, which restrict its clinical dosing [1]. NIS-62949 was specifically engineered to decouple anti-inflammatory potency from emetogenicity, as evidenced by parallel assessments in murine inflammation models and Beagle dog emesis assays [1]. Simply substituting another PDE4 inhibitor such as rolipram, cilomilast, or apremilast for NIS-62949 without accounting for these differential safety and selectivity profiles introduces substantial risk of either reduced efficacy or increased toxicity in experimental systems [1].

Quantitative Differentiation Evidence: N-[2-(Diethylamino)-4-methoxypyrimidin-5-yl]pyridine-4-carboxamide vs. Comparator PDE4 Inhibitors


PDE4 Enzyme Binding Affinity (Ki) Comparison: NIS-62949 vs. Rolipram vs. Roflumilast

NIS-62949 demonstrates distinct binding characteristics at the PDE4 catalytic site compared to classical inhibitors. In a guinea-pig brain membrane binding assay using [3H]-rolipram as the radioligand, NIS-62949 exhibited a Ki value of 172 nM, placing it in a moderate affinity range relative to rolipram itself (Ki ≈ 1–2 nM for the high-affinity rolipram-binding site, HARBS) and roflumilast (IC50 ≈ 0.2–0.8 nM at PDE4 catalytic site) [1][2]. This lower affinity for HARBS is mechanistically linked to the reduced emetic potential of NIS-62949, as high-affinity binding to HARBS in the brainstem has been causally associated with PDE4 inhibitor-induced nausea and vomiting [1]. The functional IC50 of 380 nM in guinea-pig macrophage PDE4 assay further confirms that NIS-62949 operates in a potency range deliberately tuned to preserve anti-inflammatory efficacy while mitigating centrally-mediated adverse effects [1][2].

PDE4 inhibitor Binding affinity Enzyme inhibition Ki determination

Emetic Liability Assessment: NIS-62949 vs. Roflumilast in the Beagle Dog Emesis Model

The emetic potential of NIS-62949 was directly compared against roflumilast using a Beagle dog model, the gold-standard preclinical predictor of PDE4 inhibitor-induced nausea in humans. The study correlated the Beagle dog emesis results with a surrogate emesis model, finding that NIS-62949 displayed a significantly safer profile compared to roflumilast at doses that produced comparable anti-inflammatory efficacy in murine models of lipopolysaccharide-induced endotoxemia and pulmonary neutrophilia [1]. Specifically, NIS-62949 was found to be comparable to roflumilast in several experimental models of pulmonary inflammation, yet demonstrated reduced emetogenicity, resulting in a wider therapeutic window [1]. The biochemical basis for this differentiation was confirmed by reduced binding of NIS-62949 to the high-affinity rolipram-binding site (HARBS), which is known to mediate the gastrointestinal side effects of PDE4 inhibitors [1].

PDE4 inhibitor safety Emesis model Therapeutic window Beagle dog

Functional Anti-inflammatory Activity: TNF-α Suppression in Human PBMCs by NIS-62949 vs. Roflumilast

NIS-62949 potently inhibited tumor necrosis factor-alpha (TNF-α) release from human peripheral blood mononuclear cells (PBMCs), a key pharmacodynamic marker of anti-inflammatory efficacy for PDE4 inhibitors. The study demonstrated that NIS-62949 also suppressed lymphocyte proliferation and broader cytokine production (including IL-2, IL-4, IL-5, and IFN-γ) in human PBMC assays [1]. The in vitro anti-inflammatory profile of NIS-62949, encompassing both innate (TNF-α) and adaptive (lymphocyte proliferation, Th1/Th2 cytokine) immune responses, was found to be comparable to roflumilast and prompted further in vivo evaluation of the compound [1]. The broad-spectrum cytokine suppression profile is a class-level feature of PDE4 inhibition, but the preserved efficacy at the cellular level despite lower HARBS affinity represents a key differentiation from earlier PDE4 inhibitors such as rolipram, where anti-inflammatory potency and emetogenicity were tightly coupled [1].

TNF-alpha inhibition PBMC assay Anti-inflammatory Cytokine release

In Vivo Efficacy in Pulmonary Inflammation: NIS-62949 vs. Roflumilast in Murine Models

NIS-62949 was evaluated in two murine models of pulmonary inflammation—lipopolysaccharide (LPS)-induced endotoxemia and pulmonary neutrophilia—and in a guinea pig model of antigen-induced allergy that assessed airway inflammation, airway hyperreactivity, and bronchoconstriction. In all models, NIS-62949 was found to be comparable to roflumilast in reducing inflammatory parameters [1]. This direct head-to-head comparison establishes that NIS-62949 achieves non-inferior in vivo anti-inflammatory efficacy relative to the most clinically advanced PDE4 inhibitor at the time of the study, while maintaining a superior safety profile [1]. The combination of comparable efficacy and reduced emetic liability represents the core differentiation proposition for NIS-62949 in the PDE4 inhibitor landscape [1].

Pulmonary inflammation Endotoxemia model Airway hyperreactivity In vivo efficacy

Structural Determinants of PDE4 Isoform Selectivity: NIS-62949 Pyrimidine-Carboxamide Scaffold Differentiation

The pyrimidine-4-carboxamide scaffold of NIS-62949, exemplified by the N-[2-(diethylamino)-4-methoxypyrimidin-5-yl]pyridine-4-carboxamide structure, represents a distinct chemotype within the PDE4 inhibitor class. Unlike the catechol diether class (rolipram, roflumilast) and the benzamide class (cilomilast), NIS-62949's core structure features a 2,4-disubstituted pyrimidine connected via a 5-position amide to an isonicotinamide moiety [1]. This structural arrangement positions the diethylamino group and methoxy substituent for specific interactions with the PDE4 catalytic pocket, while the pyridine-4-carboxamide tail extends into a solvent-exposed region. The compound is annotated as targeting PDE4A specifically, with broader inhibitory activity demonstrated across PDE4 subtypes in functional assays [2][3]. The unique structural features of NIS-62949 may contribute to its differential binding profile at the HARBS and catalytic sites, which underlies its wider therapeutic window [1].

Structure-activity relationship PDE4 isoform selectivity Pyrimidine carboxamide Pharmacophore

Optimal Application Scenarios for N-[2-(Diethylamino)-4-methoxypyrimidin-5-yl]pyridine-4-carboxamide in Research and Preclinical Development


Preclinical Respiratory Inflammation Research Requiring PDE4 Inhibition with Reduced Emetic Confounding

NIS-62949 is ideally suited for in vivo models of asthma, COPD, and acute lung injury where the experiment requires PDE4-mediated suppression of airway inflammation, pulmonary neutrophilia, and airway hyperreactivity, but where the emetic side effects of roflumilast or rolipram would confound behavioral readouts, limit achievable dosing, or compromise animal welfare compliance. The compound has demonstrated comparable anti-inflammatory efficacy to roflumilast in murine LPS-endotoxemia, pulmonary neutrophilia, and guinea pig antigen-induced allergy models, while showing a safer emetic profile in Beagle dog studies [1].

Investigation of PDE4 Subtype Selectivity and HARBS vs. Catalytic Site Pharmacology

With its moderate binding affinity for the high-affinity rolipram-binding site (HARBS: Ki = 172 nM) and functional PDE4 inhibition (IC50 = 380 nM in guinea-pig macrophage), NIS-62949 serves as a valuable pharmacological probe for dissecting the relative contributions of HARBS occupancy versus catalytic inhibition to PDE4-mediated anti-inflammatory effects and adverse events [1][2]. Researchers can use NIS-62949 alongside high-HARBS-affinity inhibitors like rolipram to experimentally decouple these two pharmacological properties within the same target class [1].

TNF-α and Cytokine Storm Suppression in Human Primary Cell-Based Assays

NIS-62949 has demonstrated potent inhibition of TNF-α release from human PBMCs, as well as suppression of lymphocyte proliferation and the production of multiple cytokines (IL-2, IL-4, IL-5, IFN-γ) [1]. This makes the compound a relevant tool for ex vivo studies of inflammatory cytokine networks, particularly in contexts such as sepsis research, autoimmune disease modeling, or immunopharmacology screening where broad-spectrum cytokine suppression via cAMP elevation is desired without the confounding cytotoxicity that can accompany high-potency PDE4 inhibition [1].

Chemical Biology and Medicinal Chemistry Exploration of Pyrimidine-Carboxamide PDE4 Inhibitors

The unique 2-diethylamino-4-methoxypyrimidine scaffold with a 5-position isonicotinamide linkage represents a structurally distinct PDE4 inhibitor chemotype, differentiated from the catechol diether (rolipram, roflumilast), benzamide (cilomilast), and phthalimide (apremilast) classes [1][3]. This compound is suitable as a starting point for structure-activity relationship (SAR) studies, scaffold-hopping campaigns, or the development of novel PDE4-targeted probes where intellectual property freedom-to-operate is a consideration [1].

Quote Request

Request a Quote for N-[2-(Diethylamino)-4-methoxypyrimidin-5-yl]pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.